molecular formula C11H19N3O2 B3367796 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate CAS No. 19623-23-5

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

Cat. No.: B3367796
CAS No.: 19623-23-5
M. Wt: 225.29 g/mol
InChI Key: VAOVFYFZTSFDHJ-UHFFFAOYSA-N
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Description

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazoline structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings. The presence of an amino group and a methyl group further enhances its chemical reactivity and potential utility in different reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Useful for converting nitro groups to amino groups or reducing other functional groups.

    Substitution: Common in modifying the quinazoline ring or introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated or partially reduced compounds.

Scientific Research Applications

2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-one
  • N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-D-glutamic acid

Uniqueness

Compared to similar compounds, 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate stands out due to its specific quinazoline structure and the presence of both amino and methyl groups

Properties

IUPAC Name

acetic acid;4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C2H4O2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6;1-2(3)4/h8H,2-5H2,1H3,(H3,10,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOVFYFZTSFDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2N=C(N1)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941396
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19623-23-5
Record name Quinazoline, 1,5,6,7,8,8a-hexahydro-2-amino-4-methyl-, monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 2
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 3
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 4
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 5
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Reactant of Route 6
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate

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